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molecular formula C15H12Cl2O2 B8564469 1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone

1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone

Cat. No. B8564469
M. Wt: 295.2 g/mol
InChI Key: GMQPXSIUBYYIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984552

Procedure details

Aluminum chloride (395 g.) is added portionwise to a stirred solution of 2,3-dichloroanisole (500 g.) and phenylacetyl chloride (392 ml.) in carbon disulfide (1200 ml.) with cooling to 5°C. in an ice-water bath. After the addition, the reaction mixture is allowed to warm to room temperature, whereupon it forms a solid mass. After standing at 20°-25°C. overnight, the reaction vessel is flushed with nitrogen for 15 minutes, and crushed ice (about 2 kg.) and 12N HCl (400 ml.) are slowly added alternately with cooling in an ice bath. The pale yellow gummy solid that precipitates is collected by suction filtration on a sintered glass funnel to remove water as well as carbon disulfide. The solid product is washed well with water and sucked dry. To remove any persistent carbon disulfide, the product is triturated with hexane and again collected by filtration. Yield after drying in a steam oven at 70°C. for 18 hours is 803.5 g. (98%), mp 125°-127°C. A sample recrystallized from benzene-cyclohexane (2:1) melts at 128°-129°C.
Quantity
395 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
392 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=1[O:13][CH3:14].[C:15]1([CH2:21][C:22](Cl)=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(=S)=S>[Cl:12][C:11]1[C:6]([Cl:5])=[C:7]([O:13][CH3:14])[CH:8]=[CH:9][C:10]=1[C:22](=[O:23])[CH2:21][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
395 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)OC
Name
Quantity
392 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
1200 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature, whereupon it
CUSTOM
Type
CUSTOM
Details
the reaction vessel is flushed with nitrogen for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
crushed ice (about 2 kg.) and 12N HCl (400 ml.)
ADDITION
Type
ADDITION
Details
are slowly added alternately
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
The pale yellow gummy solid that precipitates is collected by suction filtration on a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to remove water as well as carbon disulfide
WASH
Type
WASH
Details
The solid product is washed well with water
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
To remove any persistent carbon disulfide
CUSTOM
Type
CUSTOM
Details
the product is triturated with hexane
FILTRATION
Type
FILTRATION
Details
again collected by filtration
CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
after drying in a steam oven at 70°C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
A sample recrystallized from benzene-cyclohexane (2:1) melts at 128°-129°C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(C=CC(=C1Cl)OC)C(CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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